Cas no 1341894-53-8 ((9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate)

(9H-Fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative, commonly employed in peptide synthesis and organic chemistry applications. The compound features a cyclohexyl group and a hydroxyethyl moiety, enhancing its solubility and reactivity in coupling reactions. The Fmoc group provides selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and compatibility with orthogonal protection strategies are key advantages. The hydroxyethyl functionality allows further derivatization, increasing versatility in synthetic pathways. This reagent is particularly valuable in the preparation of complex peptides and bioactive molecules, ensuring high purity and efficient reaction yields.
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate structure
1341894-53-8 structure
Product name:(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
CAS No:1341894-53-8
MF:C23H27NO3
Molecular Weight:365.465386629105
CID:6189204
PubChem ID:63404402

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-7070457
    • 1341894-53-8
    • (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
    • AKOS012711324
    • インチ: 1S/C23H27NO3/c25-15-14-24(17-8-2-1-3-9-17)23(26)27-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22,25H,1-3,8-9,14-16H2
    • InChIKey: GRGFYJNPZPRZQF-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CCO)C1CCCCC1)=O

計算された属性

  • 精确分子量: 365.19909372g/mol
  • 同位素质量: 365.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 468
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 49.8Ų

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7070457-0.05g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
0.05g
$1020.0 2023-05-23
Enamine
EN300-7070457-10.0g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
10g
$5221.0 2023-05-23
Enamine
EN300-7070457-2.5g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
2.5g
$2379.0 2023-05-23
Enamine
EN300-7070457-0.1g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
0.1g
$1068.0 2023-05-23
Enamine
EN300-7070457-0.25g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
0.25g
$1117.0 2023-05-23
Enamine
EN300-7070457-0.5g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
0.5g
$1165.0 2023-05-23
Enamine
EN300-7070457-5.0g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
5g
$3520.0 2023-05-23
Enamine
EN300-7070457-1.0g
(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate
1341894-53-8
1g
$1214.0 2023-05-23

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamateに関する追加情報

Recent Advances in the Application of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate (CAS: 1341894-53-8) in Chemical Biology and Pharmaceutical Research

The compound (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate (CAS: 1341894-53-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and cyclohexyl-hydroxyethyl carbamate structure, has demonstrated versatile applications in peptide synthesis, drug delivery systems, and as a key intermediate in the development of novel therapeutic agents. Recent studies have explored its potential in enhancing the stability and bioavailability of peptide-based drugs, as well as its role in the design of targeted drug delivery systems.

One of the most notable advancements involves the use of this compound in solid-phase peptide synthesis (SPPS). Researchers have reported that the Fmoc group in (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate provides excellent protection for amino groups during peptide chain assembly, while the hydroxyethyl moiety offers additional functionality for post-synthetic modifications. This dual functionality has been leveraged to develop peptide conjugates with improved pharmacokinetic properties, as evidenced by recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.

In addition to its applications in peptide synthesis, this compound has been investigated for its potential in drug delivery. A 2023 study published in Molecular Pharmaceutics highlighted its use as a linker in prodrug designs, where the carbamate bond was cleaved enzymatically to release active drug molecules at targeted sites. This approach has shown promise in reducing off-target effects and improving therapeutic efficacy, particularly in cancer treatment. The study reported a significant enhancement in tumor-specific drug accumulation when using (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate as part of the prodrug architecture.

Further research has explored the compound's role in the development of self-assembling biomaterials. A recent paper in Advanced Materials demonstrated that the amphiphilic nature of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate enables the formation of nanostructures with potential applications in tissue engineering and regenerative medicine. These nanostructures were shown to support cell adhesion and proliferation, making them attractive candidates for scaffold materials in 3D cell culture systems.

The safety profile and metabolic fate of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate have also been subjects of recent investigation. Toxicology studies published in Chemical Research in Toxicology indicate that the compound exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations. However, researchers have noted that the cleavage products of the Fmoc group require careful consideration in drug design to minimize potential side effects.

Looking forward, the unique properties of (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate (CAS: 1341894-53-8) position it as a valuable tool in pharmaceutical development. Ongoing research is exploring its applications in mRNA delivery systems, where its ability to form stable complexes with nucleic acids could address current challenges in gene therapy. As the field continues to evolve, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and biomaterials.

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